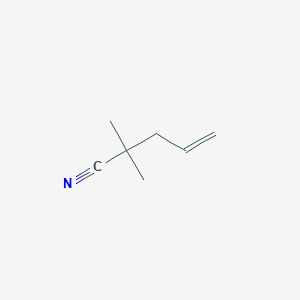

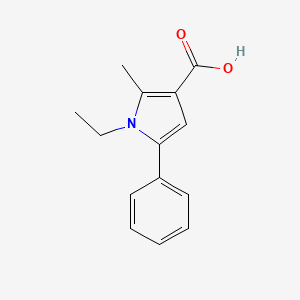

(1-Fenil-1H-imidazol-2-il)metanol

Descripción general

Descripción

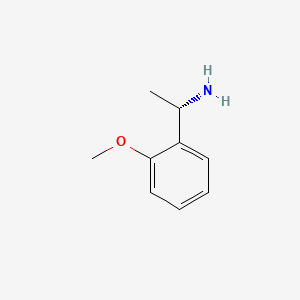

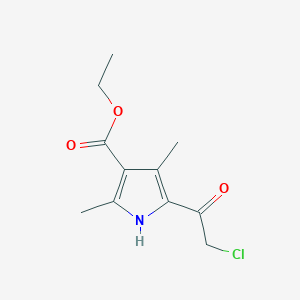

The compound "(1-Phenyl-1H-imidazol-2-yl)methanol" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, a selective COX-2 inhibitor, involves nucleophilic substitution reaction followed by dehydrative cyclization, S-methylation, and oxidation . Another method for synthesizing imidazole derivatives, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, involves the use of N,N-dimethylformamide/sulfur with aromatic aldehyde and o-phenylenediamine . Additionally, (1-methyl-1H-imidazol-2-yl)methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of synthesized (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol was confirmed by IR, NMR, and Mass spectra . The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol reveals that the imidazo[1,2-a]pyridine moiety is approximately planar, and the methanol group is nearly perpendicular to its mean plane .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, (1-methyl-1H-imidazol-2-yl)methanol derivatives can be converted into carbonyl compounds via the corresponding quaternary salts . The reaction of 1-benzoyl-1-methylthio-methanol with ureas leads to the synthesis of 5-phenyl-2,4-imidazolidione and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The crystal structure analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol shows that molecules are linked by hydrogen bonds, forming inversion dimers and ribbons along the crystal axis, which contributes to the formation of a three-dimensional structure . The complexes formed from bis(4-(1H-imidazol-1-yl)phenyl)methanone and benzoic acid demonstrate different coordination geometries and the formation of one-dimensional helix chains .

Aplicaciones Científicas De Investigación

Actividad anticancerígena

El derivado de imidazol ha mostrado potencial en la inhibición tumoral, particularmente en forma de un complejo de Pd (II). Este complejo ha sido estudiado por su interacción con el ADN, lo que sugiere su futuro desarrollo como fármaco anticancerígeno .

Actividad antifúngica

Se han sintetizado y evaluado compuestos de imidazol por sus propiedades antifúngicas, especialmente contra cepas de Candida albicans y Candida no albicans. Esto destaca su posible uso en el tratamiento de infecciones fúngicas .

Actividad antituberculosa

Los derivados de imidazol también se han sintetizado y probado para su actividad antituberculosa contra Mycobacterium tuberculosis, con valores de concentración inhibitoria mínima (CIM) calculados para evaluar su efectividad .

Síntesis de derivados de benzimidazol

Los compuestos de imidazol se utilizan en la síntesis de derivados de benzimidazol mediante un método que implica aldehído aromático y o-fenilendiamina. Este proceso es significativo para la formación de enlaces C–N, que son cruciales en diversas reacciones químicas .

Potencial terapéutico

La parte de imidazol es parte de muchos compuestos terapéuticos debido a su importancia estructural y propiedades químicas. Está involucrada en la síntesis de varios fármacos con posibles aplicaciones terapéuticas .

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes, including enzyme catalysis and signal transduction .

Propiedades

IUPAC Name |

(1-phenylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-8-10-11-6-7-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYBODMXAVVCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972557 | |

| Record name | (1-Phenyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5709-62-6 | |

| Record name | NSC125683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Phenyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)